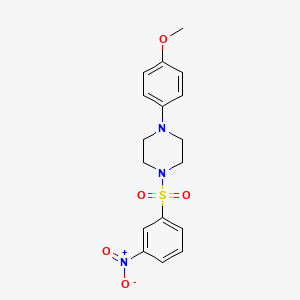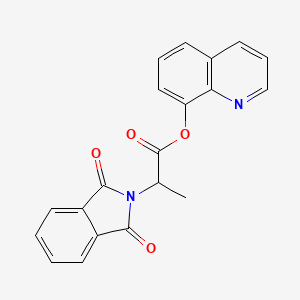![molecular formula C24H25NO3 B4061667 N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B4061667.png)
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide
Overview
Description
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, a propylphenoxy group, and a benzamide core
Scientific Research Applications
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development for targeting specific biological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-[(4-propylphenoxy)methyl]benzoic acid with an appropriate amine, such as 2-methoxyaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where 2-methoxyaniline reacts with a suitable electrophile, such as 4-[(4-propylphenoxy)methyl]benzoyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide can be compared with other benzamide derivatives, such as:
- N-(2-methoxyphenyl)-4-[(4-methylphenoxy)methyl]benzamide
- N-(2-methoxyphenyl)-4-[(4-ethylphenoxy)methyl]benzamide
These compounds share similar structural features but differ in the length and nature of the alkyl chain on the phenoxy group. The uniqueness of this compound lies in its specific propyl group, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-3-6-18-11-15-21(16-12-18)28-17-19-9-13-20(14-10-19)24(26)25-22-7-4-5-8-23(22)27-2/h4-5,7-16H,3,6,17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSRMZBYNWLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4061594.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4061599.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4061600.png)


![ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B4061620.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B4061638.png)
![2,6-dimethylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4061645.png)
![3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine](/img/structure/B4061649.png)


![{3-(3-methoxybenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B4061672.png)
![2-(2-chlorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061673.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4061680.png)
